![B1575331 BCR-ABL fusion protein (b3a2) (926-934)](/img/no-structure.png)
BCR-ABL fusion protein (b3a2) (926-934)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BCR-ABL fusion protein (b3a2)
Scientific Research Applications
Immune System Stimulation and Vaccine Development
Peptide Vaccines
The BCR-ABL b3a2 fusion protein, commonly expressed in chronic myelogenous leukemia (CML), is used to develop peptide vaccines. These vaccines stimulate the immune system to launch a cytotoxic T lymphocyte response against tumor cells expressing this fusion protein (Definitions, 2020).
T-Cell Activation
Peptides from the BCR-ABL protein b3a2 have been shown to bind to HLA class I and II alleles, leading to specific T-cell responses. This suggests a potential for these peptides in activating immune responses against CML (Bosch et al., 1999).
Pentapeptide Vaccines
Multipeptide vaccines derived from the BCR-ABL p210-b3a2 breakpoint fusion protein may stimulate the immune system to produce a cytotoxic T lymphocyte response against cells expressing this fusion protein (Definitions, 2020).
Genetic Variations and Clinical Applications
Genetic Variation Analysis
Studies have identified genetic variations in the BCR gene of the BCR-ABL fusion gene, which can affect the primary structure of the BCR-ABL protein and influence primer annealing in diagnostic procedures (Sholikah et al., 2017).
HLA Association Studies
Research has explored the association of HLA genes with different types of BCR-ABL transcripts in leukemia patients. This association could predict the peptide presentation by specific HLA molecules, aiding in the development of immunization strategies (Mundhada et al., 2004).
Monitoring and Diagnostics
Quantitative Monitoring
Techniques like TaqMan real-time RT-PCR have been established for the routine diagnostic monitoring of BCR/ABL hybrid transcripts, reflecting disease progression and remission in CML patients (Kreuzer et al., 2000).
Cellular Immune Response
Studies have demonstrated that human T cells can be immunized in vitro with peptides representing the BCR-ABL fusion region, leading to specific CD4+ T-cell lines that recognize leukemic cells expressing the fusion protein (Bocchia et al., 1996).
Gene Variant Analysis
Research has characterized different variants of the BCR-ABL gene, which are associated with various clinical types of leukemia. This includes the study of breakpoints in the BCR gene and their clinical implications (Melo, 1997).
properties
Product Name |
BCR-ABL fusion protein (b3a2) (926-934) |
---|---|
sequence |
SSKALQRPV |
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
BCR-ABL fusion protein (b3a2) (926-934) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.